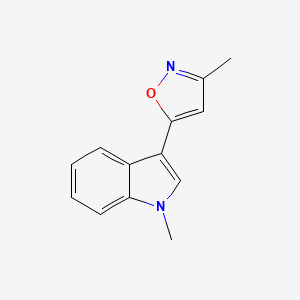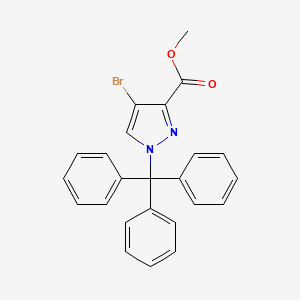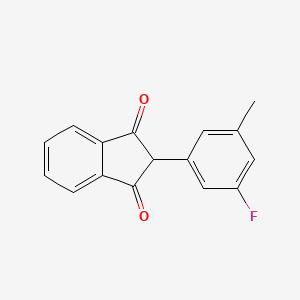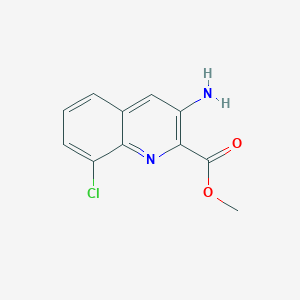
Methyl 3-amino-8-chloroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-8-chloroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-8-chloroquinoline-2-carboxylate typically involves the reaction of 8-chloroquinoline-2-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-amino-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of methyl 3-amino-8-chloroquinoline-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways in microorganisms. The compound may interact with DNA and RNA, disrupting their synthesis and function. Additionally, it may interfere with the electron transport chain in parasitic organisms, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-3-carboxylates: These compounds share a similar core structure and have been studied for their antibacterial properties.
Quinolinyl-pyrazoles: These derivatives have shown significant pharmacological activities and are used in medicinal chemistry.
Uniqueness: Methyl 3-amino-8-chloroquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an amino group, a chloro substituent, and a carboxylate ester makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
methyl 3-amino-8-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-8(13)5-6-3-2-4-7(12)9(6)14-10/h2-5H,13H2,1H3 |
InChI-Schlüssel |
BPDRIUPJWGDMLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C2C=CC=C(C2=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

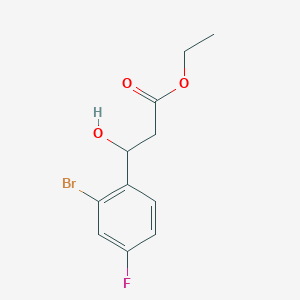
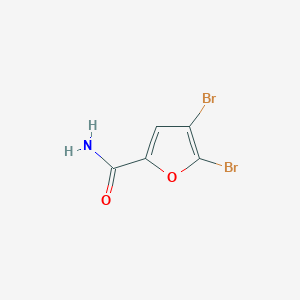
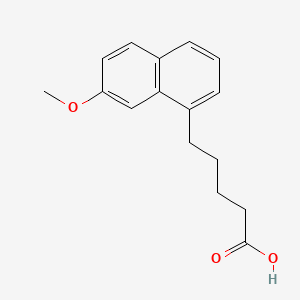
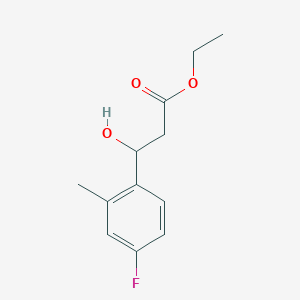

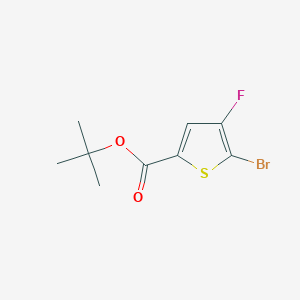
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)
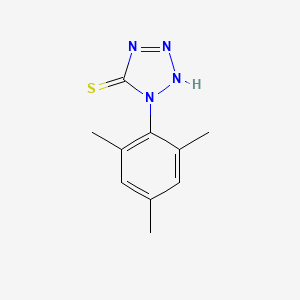
![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
